N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(2-oxobenzo[cd]indol-1-yl)propanamide
Overview
Description
N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(2-oxobenzo[cd]indol-1-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropyl group, a pyrazole ring, and an indole moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(2-oxobenzo[cd]indol-1-yl)propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazole ring, the introduction of the cyclopropyl group, and the coupling of the indole moiety. Common reagents used in these reactions include cyclopropylamine, pyrazole derivatives, and indole-2-carboxylic acid. Reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(2-oxobenzo[cd]indol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium hydroxide. Reaction conditions often involve the use of solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce reduced derivatives with altered functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, making it valuable in organic synthesis and medicinal chemistry.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Medicine: The compound’s unique structure suggests potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(2-oxobenzo[cd]indol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and indole derivatives, such as:
- N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(2-oxoindol-1-yl)propanamide
- N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(2-oxobenzo[cd]indol-1-yl)butanamide
Uniqueness
N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(2-oxobenzo[cd]indol-1-yl)propanamide stands out due to its unique combination of functional groups and structural features
Properties
IUPAC Name |
N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(2-oxobenzo[cd]indol-1-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-13(21(27)25(2)12-16-11-18(24-23-16)14-9-10-14)26-19-8-4-6-15-5-3-7-17(20(15)19)22(26)28/h3-8,11,13-14H,9-10,12H2,1-2H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQRDCSIPPYUDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1=CC(=NN1)C2CC2)N3C4=CC=CC5=C4C(=CC=C5)C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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